

Spectroscopic Profile of 4-Fluoro-2,6-diiodoaniline: A Technical Overview

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Compound of Interest

Compound Name: 4-Fluoro-2,6-diiodoaniline

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This technical guide provides a summary of available spectroscopic data relevant to the characterization of **4-Fluoro-2,6-diiodoaniline**. Due to the limited availability of specific experimental data for **4-Fluoro-2,6-diiodoaniline**, this document presents information on closely related and more extensively studied analogues: 4-Fluoro-2-iodoaniline and 4-Fluoroaniline. This comparative approach offers valuable insights into the expected spectroscopic features of the target compound.

Data Presentation

The following tables summarize the key spectroscopic data for 4-Fluoro-2-iodoaniline and 4-Fluoroaniline.

Table 1: Spectroscopic Data for 4-Fluoro-2-iodoaniline



Spectroscopic Technique	Data
¹ H NMR	Spectral data is available but specific shifts and coupling constants are not detailed in the provided search results.[1]
Molecular Formula	C ₆ H ₅ FIN[2]
Molecular Weight	237.02 g/mol [3]
Appearance	Colorless to Brown clear liquid[3]
Purity	>98.0% (GC)[3]

Table 2: Spectroscopic Data for 4-Fluoroaniline

Spectroscopic Technique	Data
¹³ C NMR	Spectral data is available but specific shifts are not detailed in the provided search results.
¹⁹ F NMR	Chemical shift data is available in DMSO, though the specific value is not mentioned in the provided search results.[4]
Mass Spectrometry	LC-ESI-QQ; MS2; CE: 20 V; [M+H]+ with precursor m/z 112.[5]
Molecular Formula	C ₆ H ₆ FN[6]
Molecular Weight	111.12 g/mol [6]
Appearance	Light-colored oily liquid[6]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **4-Fluoro-2,6-diiodoaniline** are not available. However, the following are general methodologies for the spectroscopic analysis of halogenated aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory





A general procedure for obtaining NMR spectra of a halogenated aniline derivative would involve the following steps:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
 - ¹⁹F NMR: Acquire the spectrum using a specific probe tuned to the ¹⁹F frequency. ¹⁹F NMR is a highly sensitive technique.[7]
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry
 potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a
 Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).



- Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands for the functional groups. For an aromatic amine, expect to see N-H stretching vibrations (around 3300-3500 cm⁻¹), C-N stretching vibrations (around 1250-1335 cm⁻¹ for aromatic amines), and C-H stretching and bending vibrations for the aromatic ring.[8][9][10]

Mass Spectrometry (MS)

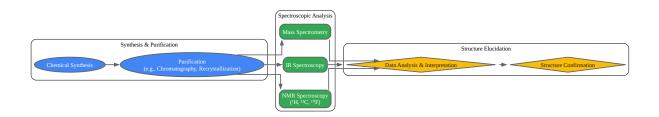
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
- Ionization: Bombard the sample with electrons (EI) or spray a solution of the sample through a charged needle (ESI) to generate ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak (M+) to determine the molecular weight. The
 presence of isotopes, particularly for halogens like iodine, will result in characteristic isotopic
 patterns.[11][12][13] For a compound with two iodine atoms, a complex isotopic pattern
 would be expected.

Visualization



The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound.



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Figure 1. General workflow for the spectroscopic characterization of a chemical compound.

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